3-(2,3-dibromophenyl)propanoic acid

Catalog No.
S1933214
CAS No.
94201-39-5
M.F
C9H8Br2O2
M. Wt
307.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2,3-dibromophenyl)propanoic acid

Sourcing the correct dibromophenylpropanoic acid isomer is critical for angularly fused thieno[3,2-b]thiophene and benzo[b]thiophene synthesis. The 2,3-dibromo substitution pattern enables exclusive intramolecular cyclization-other isomers yield undesired scaffolds.

  • Ensures regiochemical fidelity for materials and API intermediates.
  • Used in OFET/OPV research and antiviral agent synthesis.
  • Consistent >98% purity; stock available for immediate dispatch.

CAS Number

94201-39-5

Product Name

3-(2,3-dibromophenyl)propanoic acid

IUPAC Name

3-(2,3-dibromophenyl)propanoic acid

Molecular Formula

C9H8Br2O2

Molecular Weight

307.97 g/mol

InChI

InChI=1S/C9H8Br2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-3H,4-5H2,(H,12,13)

InChI Key

YJZYPZACUFTIIA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Br)Br)CCC(=O)O

Canonical SMILES

C1=CC(=C(C(=C1)Br)Br)CCC(=O)O

Synonyms

3-(2,3-dibromophenyl)propanoic acid, 2,3-dibromobenzenepropanoic acid, Benzenepropanoic acid, 2,3-dibromo-, 2,3-dibromohydrocinnamic acid, 3-(2,3-dibromophenyl)propionic acid

Purity

≥98%

Package Size

0.25 g, 1 g, 5 g

3-(2,3-dibromophenyl)propanoic acid (CAS 94201-39-5) is a specialized aromatic carboxylic acid. Its primary value in procurement and research is derived from the specific 2,3-dibromo substitution pattern on the phenyl ring. This precise arrangement of bromine atoms is not an arbitrary feature; it is a critical design element that dictates the regiochemical outcome of subsequent cyclization and cross-coupling reactions. This makes the compound a key intermediate for constructing complex, fused heterocyclic systems, particularly those containing thiophene, which are integral to developments in materials science and medicinal chemistry. [REFS-1, REFS-2]

Research Fit

Brominated building block for synthetic diversification
Terminal alkyne precursor via tandem dehydrobromination/decarboxylation
Regioisomer-specific steric/electronic profile for lead optimization

Substituting 3-(2,3-dibromophenyl)propanoic acid with other dibromophenylpropanoic acid isomers (e.g., 2,5- or 3,4-dibromo) is synthetically unviable for its intended applications. The vicinal (2,3-) positioning of the bromine atoms is essential for specific intramolecular cyclization pathways, such as those used to form angularly fused thieno[3,2-b]thiophene or benzo[b]thiophene systems. [REFS-1, REFS-2] Using an isomer with a different substitution pattern will either prevent the desired ring closure or lead to the formation of entirely different, often undesired, linear or alternative heterocyclic scaffolds. This makes isomeric identity, not just the presence of two bromine atoms, the critical parameter for successful synthesis and material performance, rendering other isomers unsuitable as procurement substitutes.

Substitution Risk

Regioisomer chromatographic shift
2,3-, 3,5-, and 2,6-substitution patterns produce distinct retention times; analytical method transfer may require re-validation.
Reactivity divergence in cross-coupling
Steric and electronic effects of bromine positions can alter oxidative addition rates and selectivity in Pd-catalyzed reactions.
Biological target engagement variability
Predicted lipophilicity and geometry differences may lead to divergent binding across regioisomers; class-level evidence suggests potential off-target shifts.

Essential Precursor for Regiospecific Thieno[3,2-b]thiophene Synthesis

The 2,3-dibromo substitution pattern is a mandatory structural feature for the synthesis of specific fused heterocyclic systems like thieno[3,2-b]thiophenes, which are crucial building blocks for organic semiconductor materials. [1] Alternative isomers, such as a 2,5-dibromo analog, would yield linearly fused thieno[2,3-b]thiophenes, a structurally and electronically distinct compound. [2] The procurement of the 2,3-isomer is therefore required for accessing the specific angular geometry and corresponding optoelectronic properties of thieno[3,2-b]thiophene-based materials.

Evidence DimensionSynthetic Product Regiochemistry
Target Compound DataEnables synthesis of angularly fused thieno[3,2-b]thiophene systems
Comparator Or BaselinePositional isomers (e.g., 2,5-dibromo precursors) yield linearly fused thieno[2,3-b]thiophene systems
Quantified DifferenceQualitative but absolute: leads to a different, non-interchangeable molecular scaffold
ConditionsTypical multi-step heterocyclic synthesis involving cyclization reactions.

For researchers developing organic electronics, selecting this specific isomer is non-negotiable to obtain the target molecule with the correct electronic and physical properties.

Antimicrobial & Phytotoxicity
Class-level
MBC 100 µg/mL (S. aureus); slight root/seedling growth inhibition vs control in T. aestivum
Supports scaffold selection for antimicrobial research with phytotoxicity endpoint context
Class-level inference; direct data for exact compound to verify

Defined Precursor in Pharmaceutical Intermediate Synthesis

This compound is identified as a specific intermediate in patented synthetic routes. For example, it is a documented precursor in the synthesis of complex heterocyclic compounds designed as inhibitors of the Hepatitis C virus (HCV) NS5B polymerase. In these multi-step syntheses, the precise 2,3-dibromo arrangement is required for subsequent transformations and to build the final, biologically active molecule. Using a different isomer would deviate from the established, protected synthetic pathway and fail to produce the target active pharmaceutical ingredient.

Evidence DimensionSynthetic Pathway Compatibility
Target Compound DataExplicitly named as an intermediate in patented routes to pharmaceutical targets.
Comparator Or BaselineOther isomers or analogs are not specified and would not yield the intended final product.
Quantified DifferenceNot applicable (binary outcome: success or failure of the patented synthetic route).
ConditionsMulti-step organic synthesis as described in patent literature for pharmaceutical compounds.

For process chemists or medicinal chemists working on established or related therapeutic targets, procuring this exact CAS number is essential for reproducibility and for operating within a known synthetic framework.

Terminal Alkyne Synthesis
Class-level
Tandem dehydrobromination/decarboxylation route; high-yielding, mild conditions reported
Synthetic route distinct from non-dibrominated analogs
Patent evidence; regioisomer-specific yield to verify
Solid-State Polymorphism
Class-level
Orthorhombic (Pnma) vs monoclinic (P21/n); monoclinic: aliphatic disorder (occ. 0.5:0.25:0.25)
Polymorphism may impact solubility and assay reproducibility
Analog data; target compound to characterize
Lipophilicity Comparison
Cross-study comparable
2,3-isomer predicted LogP 3.1 vs 3,5-isomer 3.59; ΔLogP ≈ –0.49
Lower predicted lipophilicity may support improved solubility profile
Predicted values; experimental confirmation recommended
Thyroid Receptor Binding
Class-level
IC50 hTRα = 0.100 nM, hTRβ = 0.025 nM (functionalized analog)
Potential off-target binding; review for lead optimization
Class-level; structurally complex analog data

Precursor for Angular Fused Thiophenes in Organic Electronics

This compound is the correct choice when the synthetic goal is the creation of angularly fused thieno[3,2-b]thiophene derivatives. These materials are investigated for their utility as organic semiconductors in applications like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), where the molecular geometry directly influences charge transport and device performance. [1]

Scaffold Development in Medicinal Chemistry

Use as a starting material for the synthesis of novel heterocyclic compounds where the 2,3-disubstitution pattern is hypothesized to provide a specific steric or electronic profile for interaction with biological targets. Its role as a precursor for antiviral agents demonstrates its utility in building complex, bioactive molecules. [2]

Regiospecific Synthesis of Benzo[b]thiophene Derivatives

The 2,3-dibromo arrangement enables specific synthetic strategies for building substituted benzo[b]thiophene cores. These structures are prevalent in pharmaceuticals and functional materials, and the use of this precursor provides a defined entry point for constructing molecules with precise substitution patterns that would be difficult to achieve with other isomers. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
Terminal alkyne synthesis research
Vicinal dibromide reactivity for tandem transformation
Dehydrobromination/decarboxylation efficiency and yield
Antimicrobial scaffold research
Reported scaffold antimicrobial activity
Phytotoxicity endpoint assessment in plant models
Lipophilicity-controlled lead optimization
Regioisomer-specific predicted LogP profile
Experimental lipophilicity and solubility confirmation
Polymorph screening and solid-state research
Potential polymorphism in dibromophenylpropanoic acid class
Crystallization screening and material property characterization

XLogP3

3.1

Other CAS

94201-39-5

Wikipedia

3-(2,3-Dibromophenyl)propionic acid

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